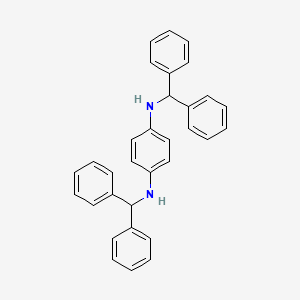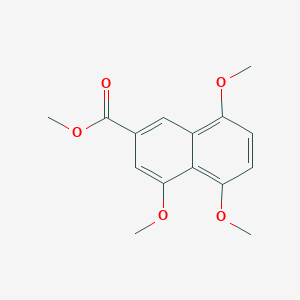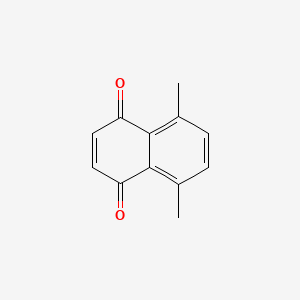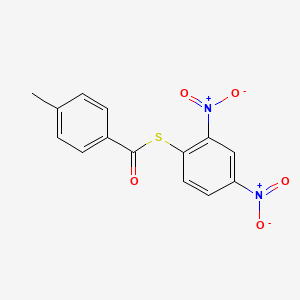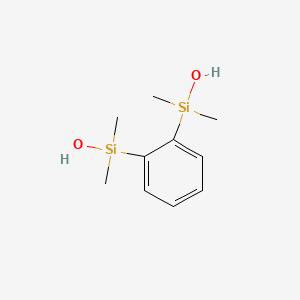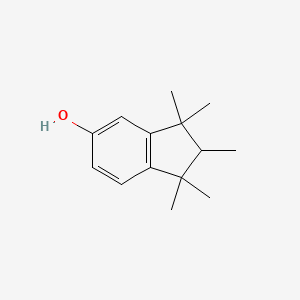
1,1,2,3,3-Pentamethylindan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3,3-Pentamethylindan-5-ol is a chemical compound with the molecular formula C₁₄H₂₀O It is a derivative of indan, a bicyclic hydrocarbon, and features five methyl groups attached to the indan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2,3,3-Pentamethylindan-5-ol can be synthesized through several methods. One common synthetic route involves the reaction of isopropenylbenzene with 2-methyl-but-2-ene in the presence of sulfuric acid as a catalyst. The reaction is carried out at a temperature of 30-35°C, and the mixture is aged for a few hours before being quenched with water. The organic layer is then separated and purified to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as distillation and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,3,3-Pentamethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1,2,3,3-Pentamethylindan-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and enzyme mechanisms.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1,1,2,3,3-Pentamethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors involved in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,3,3-Pentamethylindan: A closely related compound with similar structural features but lacking the hydroxyl group.
2,3,3-Trimethyl-2,3-dihydro-1H-indene: Another related compound with a different substitution pattern on the indan ring
Uniqueness
1,1,2,3,3-Pentamethylindan-5-ol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This functional group allows for a wider range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
34380-66-0 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1,1,2,3,3-pentamethyl-2H-inden-5-ol |
InChI |
InChI=1S/C14H20O/c1-9-13(2,3)11-7-6-10(15)8-12(11)14(9,4)5/h6-9,15H,1-5H3 |
Clave InChI |
OAZWKUSHEIWQKO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=C(C1(C)C)C=C(C=C2)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium bromide](/img/structure/B14687257.png)

![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)



